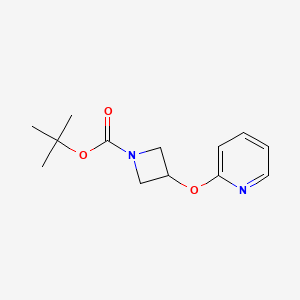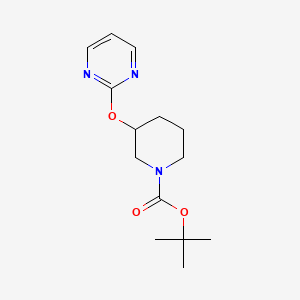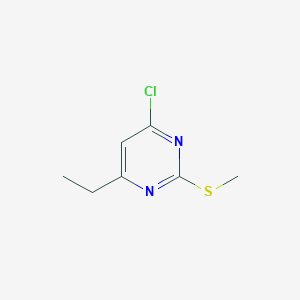
tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.3 . The compound is also known by its IUPAC name, tert-butyl 3- (3-pyridinyloxy)-1-azetidinecarboxylate .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用
Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate has been used in a number of scientific research applications, including as a building block in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel compounds with potential applications in drug discovery and chemical biology.
作用機序
The mechanism of action of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. This inhibition is thought to be due to the ability of the compound to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules, which could lead to changes in the levels of certain proteins and other molecules in the body. In addition, the compound has been shown to have antioxidant activity, which could be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The advantages of using tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate in lab experiments include its low cost and availability, its stability in a variety of solvents, and its ability to be used as a starting material for the synthesis of heterocyclic compounds. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been shown to inhibit the activity of a wide range of enzymes.
将来の方向性
The potential future directions for tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate include further research into its mechanism of action, its potential applications in drug discovery, and its potential use as a tool for the study of enzyme-catalyzed reactions. In addition, further research could be conducted into the potential biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could also be conducted into the potential advantages and limitations of using the compound in lab experiments.
合成法
Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate can be synthesized by the reaction of pyridine-2-carbaldehyde with tert-butyl azetidine-1-carboxylate in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the resulting product is isolated and purified by column chromatography.
特性
IUPAC Name |
tert-butyl 3-pyridin-2-yloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-10(9-15)17-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHNITYXPTXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-(benzenesulfonyl)propanamido]-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527482.png)
![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6527495.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6527507.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)



![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)

![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)